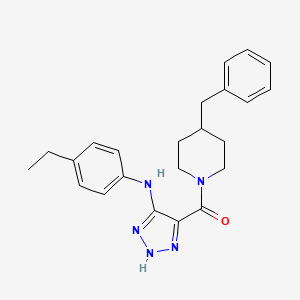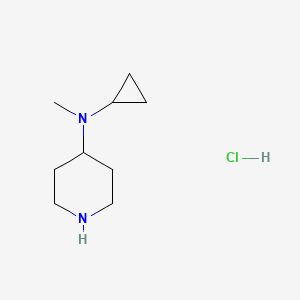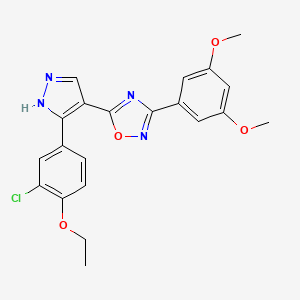![molecular formula C14H19F3N2O B14104875 2-[1-[4-(Trifluoromethyl)phenyl]pentylideneamino]oxyethanamine](/img/structure/B14104875.png)
2-[1-[4-(Trifluoromethyl)phenyl]pentylideneamino]oxyethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Desmethoxy Fluvoxamine is a potent and selective serotonin reuptake inhibitor (SSRI). It functions by binding to the serotonin transporter and inhibiting the reuptake of serotonin into the presynaptic neuron . This modulation of serotonin levels can have significant implications for studying the role of serotonin in various biological processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Desmethoxy Fluvoxamine involves several steps, starting with the preparation of the key intermediate, 5-methoxy-1-[4-(trifluoromethyl)phenyl]pentan-1-one. This intermediate is then subjected to a series of reactions, including oximation and subsequent reduction, to yield the final product .
Industrial Production Methods: Industrial production of Desmethoxy Fluvoxamine typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes stringent quality control measures to maintain the consistency and efficacy of the final product .
Chemical Reactions Analysis
Types of Reactions: Desmethoxy Fluvoxamine undergoes various chemical reactions, including:
Reduction: The reduction of oximes to amines using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, acetic acid.
Reduction: Sodium borohydride, ethanol.
Substitution: Alkyl halides, sodium hydroxide.
Major Products Formed: The major products formed from these reactions include various intermediates and the final Desmethoxy Fluvoxamine compound .
Scientific Research Applications
Desmethoxy Fluvoxamine has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the mechanisms of SSRIs and their interactions with serotonin transporters.
Biology: Investigated for its effects on serotonin levels and its potential role in modulating various biological processes.
Medicine: Explored for its therapeutic potential in treating conditions like depression, anxiety, and obsessive-compulsive disorder.
Industry: Utilized in the development of new pharmaceutical formulations and as a reference standard in quality control
Mechanism of Action
The mechanism of action of Desmethoxy Fluvoxamine involves targeting the serotonin transporter and interfering with the reuptake process. By inhibiting the reuptake of serotonin, it enhances serotonergic neurotransmission, which can have therapeutic effects in conditions like depression and anxiety . Additionally, it acts as an agonist for the sigma-1 receptor, which plays a role in controlling inflammation and modulating immune responses .
Comparison with Similar Compounds
Fluvoxamine: Another SSRI with a similar mechanism of action but includes a methoxy group.
Fluoxetine: An SSRI with a different chemical structure but similar therapeutic effects.
Sertraline: Another SSRI with a distinct chemical structure and pharmacological profile.
Uniqueness: Desmethoxy Fluvoxamine is unique due to its specific binding affinity for the serotonin transporter and its potent inhibition of serotonin reuptake. Its structural differences, such as the absence of a methoxy group, distinguish it from other SSRIs and may contribute to its unique pharmacological properties .
Properties
Molecular Formula |
C14H19F3N2O |
|---|---|
Molecular Weight |
288.31 g/mol |
IUPAC Name |
2-[1-[4-(trifluoromethyl)phenyl]pentylideneamino]oxyethanamine |
InChI |
InChI=1S/C14H19F3N2O/c1-2-3-4-13(19-20-10-9-18)11-5-7-12(8-6-11)14(15,16)17/h5-8H,2-4,9-10,18H2,1H3 |
InChI Key |
QYWVEFPUVMRRCU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(=NOCCN)C1=CC=C(C=C1)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 2-[9-(4-chlorophenyl)-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate](/img/structure/B14104795.png)
![(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[4-(4-hydroxyphenyl)butan-2-yloxy]oxane-3,4,5-triol](/img/structure/B14104807.png)
![methyl 5-(propan-2-yl)-2-({[5-(pyridin-3-yl)-1H-pyrazol-3-yl]carbonyl}amino)-1,3-thiazole-4-carboxylate](/img/structure/B14104809.png)

![4-oxo-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-3,4-dihydrophthalazine-1-carboxamide](/img/structure/B14104812.png)
![2-(2-{5-[2-(3,3-Dimethyl-1-phenyl-1,3-dihydro-2H-indol-2-ylidene)ethylidene]-5,6-dihydro-2H-pyran-3-yl}ethenyl)-3,3-dimethyl-1-phenyl-3H-indol-1-ium tetrafluoroborate](/img/structure/B14104817.png)
![9-(4-fluorophenyl)-1-methyl-3-(2-phenylethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B14104820.png)
![2-(6-Fluoro-1,3-benzothiazol-2-yl)-7-methyl-1-[3-(prop-2-en-1-yloxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14104827.png)

![methyl 3-[6-(3,4-dihydro-1H-isoquinolin-2-yl)-6-oxohexyl]-2,4-dioxo-1H-quinazoline-7-carboxylate](/img/structure/B14104850.png)
![2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B14104859.png)

![9-(3,4-dimethylphenyl)-1,7-dimethyl-3-(3-phenylpropyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B14104870.png)
![2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B14104873.png)
